molecular formula C16H14 B1329359 4,5,9,10-Tetrahydropyrene CAS No. 781-17-9

4,5,9,10-Tetrahydropyrene

Cat. No. B1329359
CAS RN: 781-17-9
M. Wt: 206.28 g/mol
InChI Key: XDFUNRTWHPWCKO-UHFFFAOYSA-N
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Description

4,5,9,10-Tetrahydropyrene is a chemical compound with the molecular formula C16H14 . It is a white to light yellow crystalline powder . The compound is weakly emissive in good solvents but highly emissive in the condensed phase, making it a potential solid-state emitter .


Synthesis Analysis

A series of 4,5,9,10-tetrahydropyrene-based tetraarylethenes have been synthesized . The synthesis process involves controlling the number of 4,5,9,10-tetrahydropyrene segments around the tetraarylethene core .


Molecular Structure Analysis

The molecular structure of 4,5,9,10-Tetrahydropyrene can be represented by the InChI string: InChI=1S/C16H14/c1-3-11-7-9-13-5-2-6-14-10-8-12 (4-1)15 (11)16 (13)14/h1-6H,7-10H2 . The compound has a molecular weight of 206.28 g/mol .


Physical And Chemical Properties Analysis

4,5,9,10-Tetrahydropyrene has a molecular weight of 206.28 g/mol . It is a white to light yellow crystalline powder . The compound is weakly emissive in good solvents but highly emissive in the condensed phase .

Scientific Research Applications

Solid-State Emission Behavior

  • Scientific Field : Chemical Engineering and Technology .
  • Application Summary : 4,5,9,10-Tetrahydropyrene-based tetraarylethenes were synthesized and structurally characterized. They were found to be potential solid-state emitters .
  • Methods of Application : By controlling the number of 4,5,9,10-tetrahydropyrene segments around the tetraarylethene core, a series of 4,5,9,10-tetrahydropyrene-based tetraarylethenes were synthesized .

Materials for Batteries

  • Scientific Field : Organic Chemistry .
  • Application Summary : Pyrene-4,5,9,10-Tetrachalcogenone Derivatives were studied for their potential use as materials for batteries .
  • Methods of Application : The calculations were performed for pyrene-4,5,9,10-tetrathione, pyrene-4,5,9,10-tetraselenone and pyrene-4,5,9,10-tetratellurone, and the results were compared with those for pyrene-4,5,9,10-tetraone .
  • Results : The sulfur derivative is a suitable candidate for further experimental studies since, although selenium and tellurium compounds present better prospects than 4,5,9,10-tetraoxopyrene, they require the improvement of available synthetic techniques or even the discovery of new ones .

Noncovalent Functionalisation of Extended Planar π-Systems

  • Scientific Field : Organic Chemistry .
  • Application Summary : Pyrene has been used in the noncovalent functionalisation of extended planar π-systems such as carbon nanotubes and graphene .
  • Methods of Application : Poly (pyrenebutyric acid) has been used as a non-covalent stabilising unit for single-walled carbon nanotubes, preventing formation of bundles and enabling dispersion in solvents .
  • Results : This application has been much exploited in the noncovalent functionalisation of extended planar π-systems .

Organic Electrode for Batteries

  • Scientific Field : Electrochemistry .
  • Application Summary : Pyrene-4,5,9,10-tetrachalcogenones, which include 4,5,9,10-Tetrahydropyrene, have been studied for their potential use as organic electrodes for lithium-ion batteries .
  • Methods of Application : Theoretical calculations were performed for pyrene-4,5,9,10-tetrathione, pyrene-4,5,9,10-tetraselenone and pyrene-4,5,9,10-tetratellurone, and the results were compared with those for pyrene-4,5,9,10-tetraone .
  • Results : The sulfur derivative is a suitable candidate for further experimental studies. Although selenium and tellurium compounds present better prospects than 4,5,9,10-tetraoxopyrene, they require the improvement of available synthetic techniques or even the discovery of new ones .

Noncovalent Functionalisation of Carbon Nanotubes and Graphene

  • Scientific Field : Materials Science .
  • Application Summary : Pyrene has been used in the noncovalent functionalisation of extended planar π-systems such as carbon nanotubes and graphene .
  • Methods of Application : Poly (pyrenebutyric acid) has been used as a non-covalent stabilising unit for single-walled carbon nanotubes, preventing formation of bundles and enabling dispersion in solvents .
  • Results : This application has been much exploited in the noncovalent functionalisation of extended planar π-systems .

Synthesis of Tetraarylethenes

  • Scientific Field : Organic Chemistry .
  • Application Summary : 4,5,9,10-Tetrahydropyrene-based tetraarylethenes were synthesized and structurally characterized .
  • Methods of Application : By controlling the number of 4,5,9,10-tetrahydropyrene segments around the tetraarylethene core, a series of 4,5,9,10-tetrahydropyrene-based tetraarylethenes were synthesized .

Organic Electrode for Batteries

  • Scientific Field : Electrochemistry .
  • Application Summary : Pyrene-4,5,9,10-tetrachalcogenones, which include 4,5,9,10-Tetrahydropyrene, have been studied for their potential use as organic electrodes for lithium-ion batteries .
  • Methods of Application : Theoretical calculations were performed for pyrene-4,5,9,10-tetrathione, pyrene-4,5,9,10-tetraselenone and pyrene-4,5,9,10-tetratellurone, and the results were compared with those for pyrene-4,5,9,10-tetraone .
  • Results : The sulfur derivative is a suitable candidate for further experimental studies. Although selenium and tellurium compounds present better prospects than 4,5,9,10-tetraoxopyrene, they require the improvement of available synthetic techniques or even the discovery of new ones .

Noncovalent Functionalisation of Carbon Nanotubes and Graphene

  • Scientific Field : Materials Science .
  • Application Summary : Pyrene has been used in the noncovalent functionalisation of extended planar π-systems such as carbon nanotubes and graphene .
  • Methods of Application : Poly (pyrenebutyric acid) has been used as a non-covalent stabilising unit for single-walled carbon nanotubes, preventing formation of bundles and enabling dispersion in solvents .
  • Results : This application has been much exploited in the noncovalent functionalisation of extended planar π-systems .

Synthesis of Tetraarylethenes

  • Scientific Field : Organic Chemistry .
  • Application Summary : 4,5,9,10-Tetrahydropyrene-based tetraarylethenes were synthesized and structurally characterized .
  • Methods of Application : By controlling the number of 4,5,9,10-tetrahydropyrene segments around the tetraarylethene core, a series of 4,5,9,10-tetrahydropyrene-based tetraarylethenes were synthesized .

Safety And Hazards

Exposure to 4,5,9,10-Tetrahydropyrene should be kept to a minimum. Skin and eye contact may result in irritation. It may be harmful if inhaled or ingested . Always follow safe industrial hygiene practices and wear proper protective equipment when handling this compound .

Future Directions

The design and synthesis of organic materials with efficient solid-state fluorescence have attracted extensive attention because the performance of organic photoelectric devices is usually dependent on the solid-state properties of materials . The construction of organic compounds with aggregation-induced emission property is a convenient but effective way to obtain outstanding luminogens . Therefore, 4,5,9,10-Tetrahydropyrene, with its AIE property, has potential applications in the field of organic photoelectric devices .

properties

IUPAC Name

4,5,9,10-tetrahydropyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-6H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFUNRTWHPWCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC=C2)CCC4=CC=CC1=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10228733
Record name Pyrene, 4,5,9,10-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10228733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,9,10-Tetrahydropyrene

CAS RN

781-17-9
Record name Pyrene, 4,5,9,10-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000781179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrene, 4,5,9,10-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10228733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
520
Citations
DM Connor, SD Allen, DM Collard, CL Liotta… - The Journal of Organic …, 1999 - academia.edu
Although the chemistry of pyrene, 1, is well-known, 1, 2 there is considerable interest in the synthesis of new derivatives for investigation of the carcinogenesis of polycylic aromatic …
Number of citations: 51 www.academia.edu
RD Chirico, SE Knipmeyer, A Nguyen, NK Smith… - The Journal of Chemical …, 1993 - Elsevier
Measurements leading to the calculation of the ideal-gas thermodynamic properties are reported for 4,5,9,10-tetrahydropyrene (Chemical Abstracts registry number [781-17-9]) and 1,2,3…
Number of citations: 50 www.sciencedirect.com
RD Chirico, SE Knipmeyer, A Nguyen, NK Smith… - 1992 - osti.gov
Measurements leading to the calculation of the ideal-gas thermodynamic properties are reported for 4,5,9,10-tetrahydropyrene and 1,2,3,6,7,8-hexahydropyrene. Experimental methods …
Number of citations: 1 www.osti.gov
ZM Zhang, BX Miao, XX Tang, ZH Ni - RSC advances, 2018 - pubs.rsc.org
By controlling the number of 4,5,9,10-tetrahydropyrene segments around the tetraarylethene core, a series of 4,5,9,10-tetrahydropyrene-based tetraarylethenes were synthesized and …
Number of citations: 7 pubs.rsc.org
M Iwaizumi, T Isobe - Molecular Physics, 1975 - Taylor & Francis
The ESR spectrum of the radical cation of 4,5,9,10-tetrahydropyrene has been observed and analysed. The hyperfine structure changes with temperature and exhibits alternating line …
Number of citations: 10 www.tandfonline.com
C Elschenbroich, F Gerson… - Helvetica Chimica …, 1975 - Wiley Online Library
The radical anion of trans‐10b, 10c‐dihydropyrene (V), which is formed upon reduction of the isomeric [2.2]metacyclophane‐1,9‐diene (III) with solvated electrons, has been identified …
Number of citations: 25 onlinelibrary.wiley.com
BR Kaafarani, O Ala'a, R Trattnig, A Fonari… - Journal of Materials …, 2013 - pubs.rsc.org
Tetrahydropyrene and pyrene have been functionalized in their 2,7-positions with carbazole and 3,6-di-tert-butylcarbazole groups, and the properties of these new compounds are …
Number of citations: 92 pubs.rsc.org
T Sato, K Nishiyama, A Morita, Y Iitaka - Bulletin of the Chemical …, 1985 - journal.csj.jp
The treatment of [2.2]metacyclophanes with aluminum chloride gave a variety of hydropyrenes as the results of dehydrogenation, cycloisomerization, and disproportionation reactions. …
Number of citations: 11 www.journal.csj.jp
T Yoshinaga, H Hiratsuka, Y Tanizaki - Bulletin of the Chemical …, 1977 - journal.csj.jp
Vibronic π-π * transition bands of pyrene, 4,5-dihydropyrene (DHP), and 4,5,9,10-tetrahydropyrene (THP) were assigned by means of dichroism analysis using stretched poly(vinyl …
Number of citations: 37 www.journal.csj.jp
M Kreyenschmidt, F Uckert, K Muellen - Macromolecules, 1995 - ACS Publications
The first poly (p-phenylene)(PPP) based on repeating 4, 5, 9, 10-tetrahydropyrene units has been synthesized starting from 2, 7-dibromo-4, 9-di-n-octyl-4, 5, 9, 10-tetrahydropyrene (3a) …
Number of citations: 140 pubs.acs.org

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